3-(2-bromoacetyl)-1H-isochromen-1-one
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Overview
Description
3-(2-Bromoacetyl)-1H-isochromen-1-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a bromoacetyl group attached to the isochromenone core, making it a versatile building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .
Biochemical Pathways
The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It has been reported that compounds synthesized from this compound exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .
Biochemical Analysis
Biochemical Properties
It has been used as a key starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives . These compounds have been screened for their in vitro anticancer activity against several human cancer cell lines
Cellular Effects
Some of its derivatives have shown significant cytotoxic effects against various human cancer cell lines
Molecular Mechanism
It is known to be involved in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-1H-isochromen-1-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. This method yields the desired compound with high efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoacetyl)-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with different nucleophiles to form a variety of derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems such as thiophenes, imidazoles, and pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, phenylthioureas, and cyanoacetonitrile. Reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are valuable in medicinal chemistry and materials science .
Scientific Research Applications
3-(2-Bromoacetyl)-1H-isochromen-1-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Industry: It is used in the production of synthetic dyes and other industrially significant scaffolds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromoacetyl derivatives of coumarin, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds share similar structural features and biological activities .
Uniqueness
What sets 3-(2-bromoacetyl)-1H-isochromen-1-one apart is its unique combination of the isochromenone core with the bromoacetyl group, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable building block for the synthesis of a wide range of bioactive heterocyclic compounds .
Properties
IUPAC Name |
3-(2-bromoacetyl)isochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIWEEJUWCHJEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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